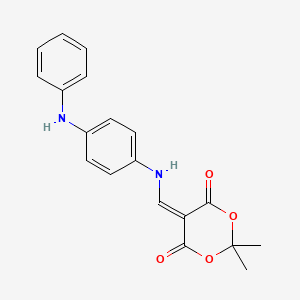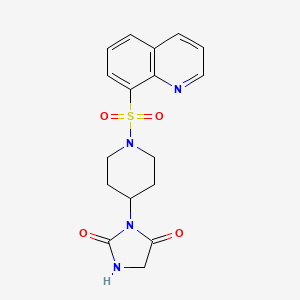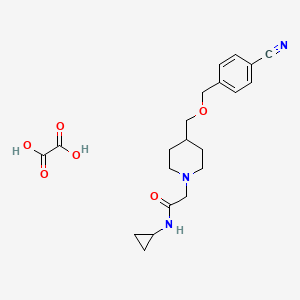![molecular formula C14H10N4OS3 B2505790 1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea CAS No. 1286717-61-0](/img/structure/B2505790.png)
1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea is a complex molecule that likely contains multiple aromatic systems, including benzo-thiazole and thiophene rings, as well as a urea moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related molecules, particularly those containing benzo-thiophene and thiourea components.
Synthesis Analysis
The synthesis of related compounds involves the reaction of isothiocyanates with amines in dry tetrahydrofuran to yield thioureas . This suggests that the synthesis of 1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea could potentially involve a similar reaction between an appropriate isothiocyanate and an amine containing the thiophene moiety.
Molecular Structure Analysis
Structural characterization of related compounds has been achieved using techniques such as FT-IR, Raman spectroscopy, multinuclear NMR, mass spectrometry, and X-ray single crystal diffraction . These methods could be applied to determine the molecular structure of the compound , with particular attention to the arrangement of the benzo-thiazole and thiophene rings and the positioning of the urea linkage.
Chemical Reactions Analysis
The related compounds exhibit interesting photochromic properties, where reversible photocyclization can occur, leading to a change in color . Although the compound of interest is not directly studied, it may also exhibit photochromic behavior due to the presence of aromatic systems that are known to participate in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been explored through various analyses. The intermolecular interactions, such as hydrogen bonding, have a significant impact on the vibrational spectra of these compounds . The compound of interest would likely exhibit a complex vibrational spectrum due to its multiple aromatic rings and potential for various intermolecular interactions. Additionally, the stability of the compound under different conditions, such as temperature, could be inferred from the stability of the photochromic derivatives mentioned in the first paper .
科学的研究の応用
Green Chemistry and Safer Reagents
Urea derivatives, including compounds similar to 1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea, have been synthesized using safer reagents as substitutes for hazardous materials like phosgene. This approach aligns with modern environmentally friendly synthetic chemistry's goals to minimize hazardous waste and improve safety in chemical processes. Such methodologies have utilized cleaner alternatives like bis(4-nitrophenyl)carbonate and triphosgene for large-scale production, emphasizing the importance of developing safer synthetic routes in the chemical industry (Bigi, Maggi, & Sartori, 2000).
Novel Synthesis and Antitumor Activities
Research on novel urea derivatives, including the structure of interest, has shown promising antitumor activities. The synthesis of new derivatives and their structural confirmation through methods like NMR and X-ray diffraction analysis have paved the way for identifying compounds with potential antitumor properties. This highlights the compound's role in the development of new therapeutic agents targeting cancer (Ling et al., 2008).
Charge Generation Materials for Photoconductive Devices
Urea derivatives have been utilized in synthesizing bisazo compounds, serving as charge generation materials in organic photoconductive devices. This application demonstrates the compound's potential in electronic and photonic technologies, contributing to advancements in materials science for improved xerographic performance and energy-efficient devices (Zhao et al., 2008).
Hydrogel Formation and Rheological Properties
The compound's analogs have shown the ability to form hydrogels in acidic environments, with their rheology and morphology tunable by the anion identity. This application is significant in materials science for designing gels with specific physical properties for medical and industrial applications. The study of these gels reveals insights into the interactions between urea derivatives and various anions, offering a method to tailor the material's mechanical and structural characteristics (Lloyd & Steed, 2011).
Enantioselective Anion Receptors
Non-racemic atropisomeric (thio)ureas, related to the compound , have been explored as neutral enantioselective anion receptors, particularly for amino acid derivatives. This research underscores the compound's potential in chiral recognition and separation processes, which are crucial in pharmaceutical synthesis and analytical chemistry. The findings from such studies contribute to the understanding of molecular recognition and the development of selective receptors (Roussel et al., 2006).
特性
IUPAC Name |
1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS3/c1-7-15-8-4-5-9-12(11(8)21-7)22-14(16-9)18-13(19)17-10-3-2-6-20-10/h2-6H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWFNBVYEODLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)
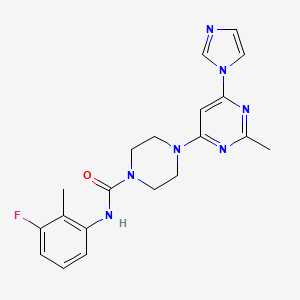
![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)
![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)

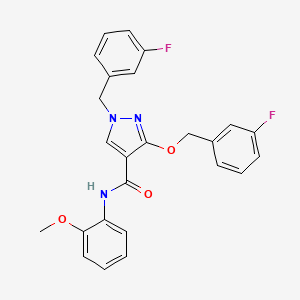
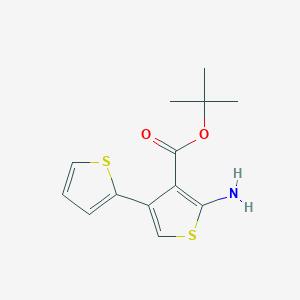
![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)
